![molecular formula C21H23N3O4S2 B4697856 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4697856.png)
4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide
Overview
Description
4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide, also known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a sulfonamide-based compound that has shown promise in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis. 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are enzymes that degrade extracellular matrix proteins. 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has also been shown to inhibit the activity of NF-κB, which is a signaling pathway that regulates the expression of genes involved in inflammation. Additionally, 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. Another advantage is its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases. However, one limitation of 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are several future directions for research on 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide. One area of research could focus on improving the solubility of 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide in water, which could make it easier to administer in certain forms. Another area of research could focus on developing 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide analogs with improved potency and selectivity for specific cancer types. Additionally, further studies could investigate the mechanism of action of 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide in more detail, which could lead to a better understanding of its potential applications in cancer treatment and inflammation.
Scientific Research Applications
4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-15-5-3-6-19(16(15)2)28-13-4-7-20(25)23-17-8-10-18(11-9-17)30(26,27)24-21-22-12-14-29-21/h3,5-6,8-12,14H,4,7,13H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNMGGFLUQICPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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